molecular formula C13H16ClNO2 B3384607 N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide CAS No. 565171-58-6

N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide

Cat. No.: B3384607
CAS No.: 565171-58-6
M. Wt: 253.72 g/mol
InChI Key: UIPMEGWXPPKGCO-UHFFFAOYSA-N
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Description

“N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide” is a chemical compound with the molecular weight of 253.73 . It is also known as "N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide" . It is used as a building block in organic chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the search results, similar compounds have been studied for their antimicrobial and anticancer activities .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through the chloroacetyl group, which may form covalent bonds with target proteins, leading to changes in their function . .

Biochemical Pathways

The biochemical pathways affected by N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected . Future research should aim to identify these pathways and understand their downstream effects.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to determine these properties and understand how they might influence the compound’s therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound . Future studies should aim to elucidate these effects to better understand the compound’s potential therapeutic benefits or adverse effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9(2)7-13(17)15-11-5-3-10(4-6-11)12(16)8-14/h3-6,9H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMEGWXPPKGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245014
Record name N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565171-58-6
Record name N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Chloroacetyl)phenyl]-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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